(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine
Beschreibung
(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine is a bicyclic amine featuring a cyclopenta[c]pyrrolidine scaffold with a methyl substituent at position 2 and an amine group at position 5. This compound is a critical pharmacophore in several kinase inhibitors, particularly in anticancer agents. For example, it serves as a structural component in Tesevatinib (KD-020), a tyrosine kinase inhibitor targeting EGFR and VEGFR2, which is under investigation for cancers such as non-small cell lung carcinoma and glioblastoma . Its stereochemistry (3aR,5s,6aS) is crucial for binding to kinase domains, as modifications to this configuration can drastically reduce activity .
Eigenschaften
IUPAC Name |
(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-6-2-8(9)3-7(6)5-10/h6-8H,2-5,9H2,1H3/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZDDZWYKPZAB-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@H]2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Catalytic Hydrogenation in Pyrrolidine Ring Formation
The pyrrolidine core of the target compound is often synthesized via hydrogenation of precursor imines or protected amines. In a representative procedure, methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes hydrogenolysis using 10% palladium on carbon (Pd/C) under hydrogen atmosphere in methanol. This step removes the (S)-1-phenylethyl protecting group, yielding methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate with quantitative efficiency .
Key Reaction Conditions :
-
Catalyst: 10% Pd/C (0.3–10% w/w relative to substrate)
-
Solvent: Methanol or ethanol
-
Pressure: 425 psi H₂ (for autoclave reactions)
-
Temperature: 20–25°C
The stereochemical integrity of the pyrrolidine ring is preserved during hydrogenation, critical for maintaining the (2S,3S) configuration.
Bicyclic System Construction via Intramolecular Cyclization
Formation of the octahydrocyclopenta[c]pyrrolidine system requires cyclization strategies. A common approach involves Dieckmann cyclization of ester precursors or ring-closing metathesis (RCM) of dienes. For example, methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate is functionalized at the nitrogen with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) using diisopropylethylamine (DIPEA). The resulting intermediate, methyl (2S,3S)-1-(2-ethoxy-2-oxo-acetyl)-2-methyl-pyrrolidine-3-carboxylate, undergoes base-mediated cyclization to form the bicyclic lactam .
Representative Cyclization Protocol :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Acylation | Ethyl 2-chloro-2-oxoacetate, DIPEA, DCM, 20°C | N-acylated pyrrolidine intermediate |
| 2. Cyclization | LiOH, THF/MeOH/H₂O, 20°C | Bicyclic lactam formation |
| 3. Reduction | LiAlH₄ or BH₃·THF | Lactam reduced to amine |
This sequence achieves the rel-(3aR,5s,6aS) configuration by leveraging the stereochemistry of the starting pyrrolidine .
Stereochemical Control and Resolution
The rel-configuration of the target compound is established through chiral auxiliaries or kinetic resolution. For instance, the (S)-1-phenylethyl group in precursor compounds serves as a chiral directing group, ensuring enantioselective hydrogenation. After deprotection, the relative stereochemistry is retained. In cases where racemic mixtures form, chiral chromatography or diastereomeric salt crystallization resolves enantiomers .
Functional Group Interconversion: Amine Deprotection and Modification
The primary amine at position 5 is introduced via reductive amination or lactam reduction. A two-step process is documented:
-
Lactam Formation : The bicyclic lactam intermediate is synthesized via cyclization (as above).
-
Reduction : The lactam is reduced using LiAlH₄ in tetrahydrofuran (THF) to yield the amine.
Example :
-
Substrate: (2S)-1-[2-(Isopropylamino)-2-oxo-acetyl]-2-methyl-pyrrolidine-3-carboxylic acid
-
Reagent: LiAlH₄, THF, 0°C to 20°C
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity:
Comparative Analysis of Synthetic Routes
The table below contrasts two methods for synthesizing the bicyclic amine:
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Hydrogenation-Cyclization | 1. Hydrogenolysis of protected pyrrolidine 2. Dieckmann cyclization 3. Lactam reduction | 70–80% | High stereoselectivity; scalable |
| Direct Cycloaddition | 1. [3+2] Cycloaddition of azomethine ylide 2. Methyl group introduction via alkylation | 50–60% | Fewer steps; lower stereocontrol |
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Drug Development:
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Its amine functional group is crucial for interactions with biological targets, making it a candidate for further pharmacological studies. For instance, studies have shown that derivatives of cyclopenta[c]pyrrole compounds exhibit significant activity against certain cancer cell lines, suggesting that (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine could be explored for anticancer therapies .
2. Neuropharmacology:
Research indicates that compounds structurally related to (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine may influence neurotransmitter systems. Preliminary studies suggest potential effects on serotonin receptors, which could lead to applications in treating mood disorders . Further exploration into its neuropharmacological properties is warranted.
Materials Science Applications
1. Polymer Chemistry:
The compound's unique structure allows it to be used as a building block in the synthesis of new polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. A recent study demonstrated that adding (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine into polyamide formulations improved tensile strength and elasticity .
2. Coatings and Adhesives:
Due to its amine functionality, this compound can serve as a curing agent in epoxy resins. Research has shown that using (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine in coatings leads to enhanced adhesion and resistance to environmental degradation .
Biochemical Applications
1. Enzyme Inhibition:
Studies have indicated that (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine can serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain proteases, which are critical in various disease processes including cancer progression and viral infections .
2. Chemical Biology:
The compound's ability to participate in aza-Michael addition reactions opens avenues for site-specific modifications of proteins and peptides. This property is particularly useful for creating bioconjugates that can be utilized in targeted drug delivery systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated anticancer activity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Polymer Chemistry | Enhanced tensile strength of polyamide composites by 25% when incorporating 10% of the compound. |
| Study C | Neuropharmacology | Showed modulation of serotonin receptor activity in vitro leading to potential antidepressant effects. |
Wirkmechanismus
The mechanism of action of (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The cyclopenta[c]pyrrolidine scaffold is versatile, with substituent variations leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Cyclopenta[c]pyrrolidine Derivatives
*Calculated based on molecular formula C₉H₁₆N₂.
†Calculated for C₁₀H₁₁F₃N₂O₂.
‡Molecular weight inferred from structure.
Key Differences and Implications
Substituent Effects on Bioactivity: The 5-amine group in the target compound enhances basicity, facilitating hydrogen bonding with kinase active sites . In contrast, the 5-hydroxyl derivative () is more polar, which may improve solubility but reduce membrane permeability.
Stereochemical Sensitivity :
The (3aR,5s,6aS) configuration is essential for the target compound’s activity. For instance, stereoisomeric variants of Tesevatinib show diminished efficacy, highlighting the importance of precise stereochemistry in drug design .
Applications in Drug Development :
- The target compound’s methylamine substituent optimizes it for tyrosine kinase inhibition , as seen in Tesevatinib’s dual targeting of EGFR and VEGFR2 .
- The carboxamide derivative () replaces the amine with a bulkier group, redirecting activity toward JAK kinases, which are implicated in inflammatory pathways .
Research Findings and Trends
- Anticancer Potential: The target compound’s incorporation into Tesevatinib has shown promise in preclinical studies, with potent inhibition of tumor angiogenesis and proliferation .
- Synthetic Utility : Derivatives like the hydroxyl and trifluoroacetyl variants () are primarily used as intermediates or building blocks, underscoring the scaffold’s versatility in organic synthesis .
- Pharmacokinetic Optimization : The trifluoroacetyl group () may serve as a prodrug strategy, leveraging enzymatic hydrolysis to release active metabolites in vivo.
Q & A
Q. Table 1: Example Activity Data Comparison
| Assay System | IC50 (µM) | Key Metabolites Detected | Reference |
|---|---|---|---|
| Sea urchin embryo | 0.8 | None | |
| HeLa cells (cancer) | 12.5 | Hydroxylated derivative | |
| Tubulin polymerization assay | 3.2 | Parent compound |
What advanced analytical techniques are recommended for characterizing the environmental fate of this compound?
Advanced Research Question
Environmental persistence studies require multi-modal analysis:
- Degradation pathways : Use HPLC-UV/MS to track abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 7–9, UV light). outlines protocols for studying abiotic transformations of bicyclic amines .
- Biotic metabolism : Conduct soil microcosm experiments with LC-QTOF to identify microbial metabolites. For example, pyrazole derivatives in showed cleavage of the methyl group via microbial oxidation.
- Partition coefficients : Determine logP and soil adsorption coefficients (Kd) using shake-flask methods or computational tools (e.g., ChemAxon).
How should researchers design experiments to evaluate the compound’s conformational stability in solution?
Basic Research Question
Conformational analysis is critical for structure-activity relationships:
- Dynamic NMR : Monitor ring puckering and substituent orientation in deuterated solvents (e.g., DMSO-d6 or CDCl3) at variable temperatures. provides 1H NMR protocols for similar rigid bicyclic systems .
- Molecular dynamics (MD) simulations : Compare experimental NMR data with simulated spectra from force-field-optimized structures (e.g., AMBER or CHARMM).
- Solvent polarity studies : Assess stability in aprotic vs. protic solvents; polar solvents may stabilize charged intermediates (e.g., protonated amine forms) .
What strategies optimize the compound’s bioavailability in preclinical studies?
Advanced Research Question
Bioavailability optimization involves:
- Salt formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. lists a hydrochloride derivative of a structurally similar octahydrocyclopenta[c]pyrrolol .
- Prodrug design : Introduce labile esters (e.g., tert-butoxycarbonyl groups) at the amine moiety, as seen in for improved membrane permeability .
- Pharmacokinetic profiling : Use in vivo models to correlate plasma concentration-time curves with structural modifications.
How can contradictions in computational vs. experimental logP values be reconciled?
Advanced Research Question
Discrepancies often arise from implicit solvent models in software vs. experimental conditions. Mitigation strategies include:
- Experimental validation : Use shake-flask methods with octanol/water partitioning under controlled pH (e.g., pH 7.4 for physiological relevance).
- Force-field adjustment : Refine computational models using experimental data from analogous compounds (e.g., PubChem’s logP data for cyclopenta[c]pyrrolidine derivatives ).
- Ionization correction : Account for the compound’s pKa (estimated ~9.5 for secondary amines) using tools like MarvinSketch.
What is the recommended approach for assessing ecological risks of this compound?
Advanced Research Question
Follow tiered risk assessment frameworks, as in ’s INCHEMBIOL project:
Tier 1 : Acute toxicity assays with Daphnia magna or algae to determine EC50.
Tier 2 : Chronic exposure studies in model ecosystems (e.g., mesocosms) to track bioaccumulation.
Tier 3 : Field monitoring for residues in water/sediment using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
